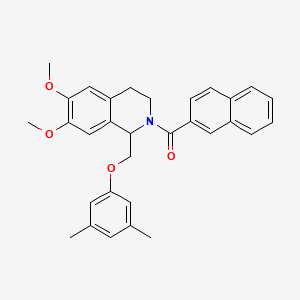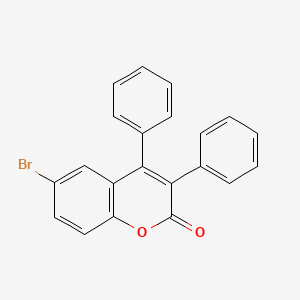
6-Bromo-3,4-diphenylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 6-Bromo-3,4-diphenylcoumarin, there are studies on the synthesis of related compounds. For instance, 3-(bromoacetyl)coumarins have been synthesized as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .Chemical Reactions Analysis
Again, while specific reactions involving 6-Bromo-3,4-diphenylcoumarin are not mentioned, 3-(bromoacetyl)coumarins have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Applications De Recherche Scientifique
-
Field : Synthetic Organic Chemistry
- Application : Bromoacetyl coumarin derivatives are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods : This involves the use of synthetic routes to create these derivatives .
- Results : These compounds have been used to create a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
-
- Application : 6-bromo-2H-chromen-2-one is used for the synthesis of new heterocycles as potential antiproliferative agents .
- Methods : This involves the synthesis of coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles .
- Results : Some of these compounds have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
-
- Application : Bromoacetyl coumarin derivatives are used in the development of fluorescent sensors .
- Methods : This involves the use of these compounds as the basis for sensors that can detect different bioactive elements and various environmental pollutants .
- Results : These sensors have been used in a wide range of applications, providing valuable data for environmental monitoring and biological research .
-
- Application : Bromoacetyl coumarin derivatives are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .
- Methods : This involves the synthesis of various bioactive heterocyclic scaffolds using these compounds .
- Results : These compounds have shown promise as inhibitors of type 2 diabetes mellitus .
-
Field : Synthetic Organic Chemistry
- Application : Suzuki–Miyaura cross-coupling of 6-bromo-4-trifluoromethylsulfonyloxycoumarin with arylboronic acid forms 4-aryl-6-bromocoumarins .
- Methods : This involves the use of the Suzuki–Miyaura cross-coupling reaction .
- Results : 4,6-Diaryl-substituted coumarins were obtained in 60–88% yields .
-
- Application : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
- Methods : This involves the use of these compounds as the basis for sensors that can detect different bioactive elements and various environmental pollutants .
- Results : These sensors have been used in a wide range of applications, providing valuable data for environmental monitoring and biological research .
Propriétés
IUPAC Name |
6-bromo-3,4-diphenylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO2/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21(23)24-18)15-9-5-2-6-10-15/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLBGZQCJLDDST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-diphenylcoumarin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

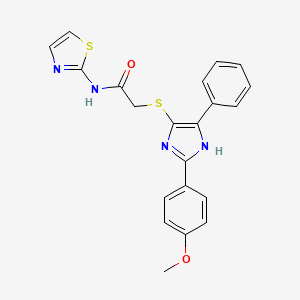
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
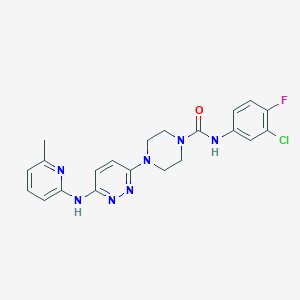
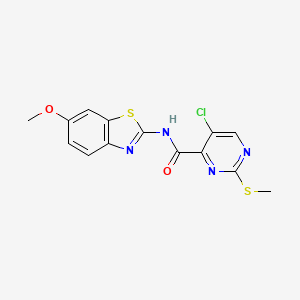
![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)
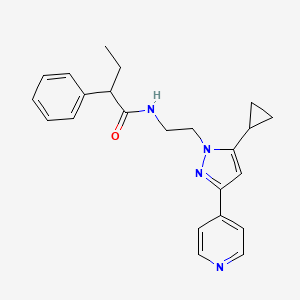
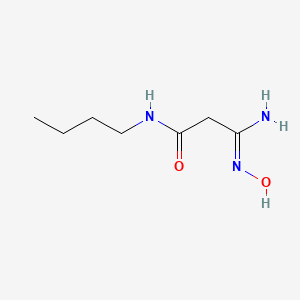
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
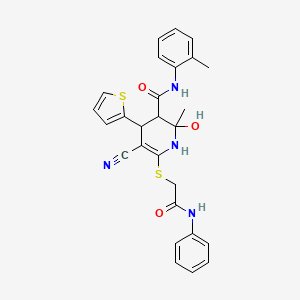
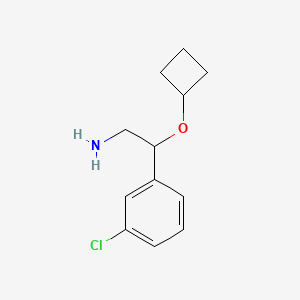
![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)
(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)
